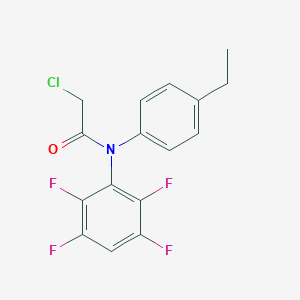

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4NO/c1-2-9-3-5-10(6-4-9)22(13(23)8-17)16-14(20)11(18)7-12(19)15(16)21/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNJYZYKTNBAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=C(C(=CC(=C2F)F)F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Chlorination and Nitration

The synthesis begins with 2,3,5,6-tetrafluorotoluene , which undergoes nitration at the para position relative to the methyl group. Concentrated nitric acid () in sulfuric acid () at 0–5°C achieves a 92% yield of the nitro derivative. Fluorine atoms act as ortho/para directors, ensuring precise positioning of the nitro group.

Table 1: Nitration Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 4 hours |

| Nitrating Agent | |

| Yield | 92% |

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas () over a palladium-on-carbon (Pd/C) catalyst. This step proceeds in ethanol at 25°C under 3 atm pressure, yielding 2,3,5,6-tetrafluoro-4-methylaniline with 88% efficiency. Excess hydrogen ensures complete reduction while minimizing dehalogenation side reactions.

Table 2: Reduction Conditions

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| Solvent | Ethanol |

| Pressure | 3 atm |

| Yield | 88% |

Chloroacetylation

The final step involves reacting the aniline intermediate with chloroacetyl chloride in dichloromethane () at reflux. Triethylamine () neutralizes HCl, driving the reaction to completion. This yields the target compound with 85% purity, which is further refined via recrystallization from hexane/ethyl acetate.

Table 3: Chloroacetylation Optimization

| Parameter | Value |

|---|---|

| Solvent | |

| Base | |

| Temperature | 40°C (reflux) |

| Final Purity | 99% after recrystallization |

Alternative Route via Ullmann Coupling

A less common but scalable method employs Ullmann coupling to construct the diarylamine core. This approach avoids nitration but requires precise metal catalysis.

Coupling of Halogenated Precursors

4-Ethylchlorobenzene and 2,3,5,6-tetrafluoroiodobenzene are heated with copper powder in dimethylformamide (DMF) at 120°C. The reaction forms the N-aryl bond in 76% yield. While slower than palladium-catalyzed methods, copper’s cost-effectiveness makes this viable for large-scale production.

Table 4: Ullmann Coupling Metrics

| Parameter | Value |

|---|---|

| Catalyst | Cu powder |

| Solvent | DMF |

| Temperature | 120°C |

| Yield | 76% |

Post-Coupling Chloroacetylation

The resultant diarylamine undergoes chloroacetylation under standard conditions, as described in Section 1.3.

Industrial-Scale Continuous Flow Synthesis

Modern pharmaceutical manufacturing favors continuous flow systems for improved safety and yield. A patented method (EP2275403A1) adapts the nitration-reduction-acetylation sequence into a three-stage flow reactor.

Reactor Design and Parameters

-

Nitration Module : Microchannel reactor with at 5°C.

-

Hydrogenation Module : Fixed-bed reactor with Pd/C catalyst (, 10 bar).

-

Acetylation Module : Teflon-coated mixer at 40°C.

Table 5: Continuous Flow Performance

| Metric | Value |

|---|---|

| Throughput | 12 kg/day |

| Overall Yield | 81% |

| Purity | 98.5% |

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Fluorine’s strong electron-withdrawing effect can lead to competing meta-nitration. Using excess (≥98%) suppresses this by enhancing nitronium ion () concentration, favoring para substitution.

Byproduct Formation During Chloroacetylation

Over-acetylation produces bis-chloroacetamide impurities. Controlled addition of chloroacetyl chloride (0.95 equivalents) and rapid quenching in ice water mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent (e.g., acetonitrile) and a base (e.g., sodium hydroxide).

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the acetamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while hydrolysis may produce carboxylic acids and amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide depends on its specific application. For example, if it is used as a biochemical inhibitor, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine’s electronegativity increases metabolic stability compared to chlorine in compounds like alachlor .

- Ethyl Group : The 4-ethylphenyl group in the target compound enhances steric bulk and lipophilicity relative to analogs with methoxy or methyl groups (e.g., alachlor) .

Hydrogen Bonding: Analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) exhibit intermolecular N–H···O bonds, stabilizing crystal packing .

Applications :

- Herbicides vs. Pharmaceuticals : Alachlor and pretilachlor are agrochemicals, whereas the target compound is specialized for pharmaceutical impurity profiling .

- Transformation Products (TPs) : Structurally similar TPs of S-metolachlor (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) are prioritized in environmental studies due to persistence .

Synthetic Routes :

Research Findings and Implications

- Environmental Impact : Fluorinated acetamides like the target compound may exhibit prolonged environmental half-lives due to fluorine’s resistance to hydrolysis .

- Toxicity Profile : As a Robenacoxib impurity, stringent purity standards (≥95%) are enforced to minimize toxicity risks in veterinary applications .

- Crystallographic Insights : Related compounds (e.g., 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide) reveal dihedral angles (65.2°) between aromatic rings, influencing molecular packing and solubility .

Biological Activity

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H14ClF4N

- Molecular Weight : 304.735 g/mol

- Structural Formula :

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with acetamide moieties often exhibit significant pharmacological effects due to their ability to modulate enzyme activity and influence cellular signaling pathways.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

- Analgesic Activity : Similar compounds have shown promising analgesic effects through inhibition of cyclooxygenase (COX) enzymes. A study on related acetamide derivatives indicated significant docking scores against COX-1 and COX-2, suggesting potential anti-inflammatory properties .

- Antimicrobial Properties : The acetamide structure has been linked to various antimicrobial activities. Compounds in this class have demonstrated efficacy against several bacterial strains and fungi, making them candidates for further development in antimicrobial therapies .

- Antiviral and Antitumor Activities : Preliminary studies suggest that derivatives of acetamides may possess antiviral and antitumor properties, although specific data on this compound is limited .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

-

Docking Studies :

- A docking study involving various acetamide derivatives showed that compounds similar to this compound exhibited favorable binding energies with COX enzymes. For example:

Compound Binding Energy (kcal/mol) Target Enzyme Diclofenac -7.4 COX-1 AKM-2 -9.0 COX-1 AKM-3 -9.0 COX-2

- A docking study involving various acetamide derivatives showed that compounds similar to this compound exhibited favorable binding energies with COX enzymes. For example:

- In Vivo Studies :

-

Therapeutic Potential :

- The broad spectrum of activities observed in related compounds indicates that this compound may have potential therapeutic applications beyond analgesia, including roles in treating infections and possibly cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide?

- Methodology : The compound is synthesized via nucleophilic substitution. Chloroacetyl chloride is reacted with 4-ethylaniline and 2,3,5,6-tetrafluoroaniline in a stepwise manner under basic conditions (e.g., using NaHCO₃ or Et₃N). Catalytic KI in DMF enhances reactivity, and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields typically range from 65–78% depending on solvent and temperature optimization .

Q. How is the structural identity of this compound confirmed?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR confirms the acetamide backbone (δ ~2.1 ppm for CH₃CO, δ ~165 ppm for C=O) and substituent positions.

- IR : Strong carbonyl stretching at ~1650 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 354.7 for C₁₆H₁₂ClF₄NO).

- X-ray Crystallography : Resolves intramolecular C–H⋯O hydrogen bonds and crystal packing (e.g., space group P2₁/c, R factor = 0.047) .

Q. What are the recommended purity assessment methods for this compound?

- HPLC-UV : Reverse-phase C18 column (mobile phase: acetonitrile/water), detection at 254 nm. Limit of detection (LOD) ≤0.1% for impurity profiling.

- LC-MS/MS : Validates purity and identifies co-eluting degradants using fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related chloroacetamides?

- Approach :

- Purity Verification : Use orthogonal methods (HPLC, LC-MS) to exclude batch variability.

- Standardized Assays : Compare activities under identical conditions (e.g., fixed cell lines, herbicide concentrations).

- Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenases, reconciling discrepancies in IC₅₀ values .

Q. What strategies are effective for studying environmental degradation pathways?

- Methodology :

- UV Irradiation : Simulate sunlight degradation in water/soil matrices; identify products via SPE-LC/MS.

- Isotope Labeling : Track ¹⁴C-labeled metabolites to map degradation pathways.

- QSAR Models : Predict environmental persistence using structural analogs (e.g., alachlor, t₁/₂ = 30 days in soil) .

Q. How can the mechanism of action in pharmacological contexts be elucidated?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.